3-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-23-15-7-9-16(10-8-15)24-12-11-18(22)21-19-20-17(13-25-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOGRUGJQJKNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)propanamide is a synthetic compound belonging to the thiazole derivative class, notable for its unique structural features, including a thiazole ring, a methoxyphenyl group, and a propanamide moiety. This compound has gained attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.5 g/mol. Its structure can be visualized as follows:
Biological Activity Overview
Thiazole derivatives are known for their diverse biological activities. The specific biological activities of this compound include:
-
Antitumor Activity :
- It has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazole derivatives can inhibit cell proliferation in cancer cell lines like A-431 and Jurkat cells with IC50 values often below those of standard chemotherapeutic agents like doxorubicin .
-
Antimicrobial Properties :
- Thiazole compounds, including this one, have been evaluated for their antimicrobial efficacy against bacteria and fungi. The presence of the methoxy group enhances solubility and bioavailability, which may contribute to its antimicrobial action.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory responses.
- Molecular Docking Studies : These studies have predicted that the compound binds effectively to targets such as Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
Research Findings and Case Studies
A review of literature reveals several key findings related to the biological activity of this compound:
Case Study: Anticancer Activity
In a recent study assessing various thiazole derivatives, this compound exhibited potent activity against human tumor cell lines. The structure–activity relationship (SAR) analysis indicated that the presence of the methoxy group at the para position significantly increased cytotoxicity compared to analogous compounds lacking this substitution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s analogs differ in substituents on the thiazole ring, propanamide chain, or aryl groups. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in 8i) increase molecular weight and melting points compared to electron-donating groups (e.g., ethoxy in 8j) .
- Thiazole Modifications : Replacement of the phenyl group in the thiazole ring (e.g., with sulfamoyl in 17c) alters hydrogen-bonding capacity and solubility .
Key Observations :
- Antioxidant Potency : The 4-methoxyphenyl group enhances radical scavenging, as seen in compounds with ~1.4× higher activity than ascorbic acid .
- Anticancer Selectivity : Thiazole and triazole hybrids (e.g., ) show preferential cytotoxicity against glioblastoma (U-87) over breast cancer (MDA-MB-231) .
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (amide I band) and N-H stretch at ~3250 cm⁻¹, consistent with propanamide derivatives (cf. ).
- Analog 17c () : Shows C=O at 1681 cm⁻¹ and NH at 3253 cm⁻¹, confirming structural similarity .
- Triazole Derivatives () : Absence of C=O stretches in cyclized products confirms tautomeric shifts .
Q & A
Q. What are the recommended synthetic routes for 3-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, thioether formation between 4-methoxyphenylthiol and a propanamide precursor is critical. Optimal conditions include using polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate thiolate ion generation. Catalytic systems such as CuI may enhance coupling efficiency with the thiazole moiety . Purification via flash chromatography (1–5% MeOH/CH₂Cl₂) is recommended to isolate the product in high purity .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C-NMR : Confirm the presence of aromatic protons (δ 6.8–7.5 ppm for phenyl/thiazole groups) and methoxy signals (δ ~3.8 ppm) .
- FT-IR : Look for characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, S-C aromatic at ~690 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like LOX or CB2 receptors. Focus on key interactions:
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Address this by:
- Standardizing assays : Use identical cell lines (e.g., U-87 glioblastoma) and controls (e.g., ascorbic acid for antioxidant studies) .
- Purity verification : Reanalyze compound purity via HPLC (>95%) and recalibrate activity metrics.
- Meta-analysis : Compare data across studies (e.g., vs. 5) to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing LOX inhibition) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Scaffold diversification : Modify the thiazole (e.g., 4-phenyl to 4-fluorophenyl) or propanamide chain (e.g., alkylation) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the methoxy group with trifluoromethyl () to study metabolic stability .
- Data tabulation : Summarize SAR findings (example below):
| Derivative | Modification | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Parent | None | 10.2 | |
| 9c | 4-Bromophenyl | 6.7 | |
| FA7 | Sulfinyl | 3.4 |
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in anticancer assays?
Q. How can researchers troubleshoot low yields in the final coupling step?
- Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group displacement. Mitigate by:
- Temperature optimization : Increase to 80–100°C for SNAr reactions on thiazoles .
- Catalyst screening : Test Pd(OAc)₂ or NiCl₂ for cross-couplings .
- Protecting groups : Temporarily protect reactive amines during intermediate steps .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling intermediates with reactive thiol groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
